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molecular formula C9H6F4O2 B3105500 Methyl 2-fluoro-6-(trifluoromethyl)benzoate CAS No. 153556-50-4

Methyl 2-fluoro-6-(trifluoromethyl)benzoate

Cat. No. B3105500
M. Wt: 222.14 g/mol
InChI Key: YOVLJBSHMOBDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09149462B2

Procedure details

2-Fluoro-6-(trifluoromethyl)benzoyl chloride (Sigma-Aldrich; 950 mg, 4.19 mmol) was added drop-wise to dry methanol (5 mL) under nitrogen. After 18 hours LCMS indicated that no starting material remained. The reaction solution was partitioned between DCM (˜50 mL) and saturated aqueous sodium bicarbonate. The aqueous layer was extracted with further DCM and the combined DCM extracts were dried (sodium sulfate) and evaporated to give the title product as a colourless liquid (786 mg). This material was used in the next step without further purification. LCMS (System 3): tRET=1.05 min.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4](Cl)=[O:5].[CH3:15][OH:16]>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]([O:16][CH3:15])=[O:5]

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between DCM (˜50 mL) and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with further DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined DCM extracts were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 786 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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